

# **IND81 Technical Support Center for Clinical Application**

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Compound of Interest					
Compound Name:	IND81				
Cat. No.:	B13439390	Get Quote			

An important clarification: **IND81** is not an experimental compound or drug. It is a clinical indicator developed by the UK's National Institute for Health and Care Excellence (NICE). Specifically, **IND81** relates to the annual foot examination and risk classification for patients with diabetes.[1][2][3] This technical support center provides guidance for healthcare professionals on the implementation, best practices, and troubleshooting associated with this crucial quality-of-care indicator.

## Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the NICE IND81 indicator?

A1: The primary purpose of **IND81** is to measure the percentage of patients with diabetes who have received an annual foot examination and have been assigned a risk classification within the last 15 months.[2][3] This indicator aims to ensure that individuals at risk of developing diabetic foot problems are identified early, allowing for timely intervention to prevent complications like ulceration and amputation.[3]

Q2: Who is the target patient population for the **IND81** indicator?

A2: The target population includes all patients on the diabetes register.[3] A comprehensive foot assessment should be conducted at least annually for all individuals with diabetes mellitus.[4]

Q3: What are the different risk classifications under **IND81**?



A3: The **IND81** indicator specifies four risk categories for diabetic foot problems:

- Low Risk: Normal sensation and palpable pulses.
- Increased Risk (Moderate Risk): Neuropathy or absent pulses.
- High Risk: Neuropathy or absent pulses combined with deformity, skin changes, or a previous ulcer.
- Ulcerated Foot: Active diabetic foot problem.[2][3][5]

Q4: How often should patients in different risk categories be reassessed?

A4: While the **IND81** indicator measures the annual assessment, NICE guidelines recommend different follow-up frequencies based on risk. Low-risk individuals should have an annual review.[6] Moderate-risk patients may need reassessment every 3-6 months, and high-risk patients may require it every 1-2 months, especially if there are immediate concerns.[7]

## **Troubleshooting Guide**

## Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
Inconsistent Risk Classification	Lack of standardized assessment protocol across different clinicians.	Implement a standardized diabetic foot examination protocol based on NICE guideline NG19. Ensure all staff are trained in performing sensory testing with a 10g monofilament and in palpating foot pulses.[6][8]
Difficulty in Assessing Peripheral Pulses	Weak pulses due to peripheral arterial disease (PAD), edema, or incorrect technique.	Ensure correct palpation technique for dorsalis pedis and posterior tibial pulses. If pulses are not palpable, consider using a handheld Doppler ultrasound for confirmation. Document pulses as "absent" if they cannot be detected by palpation.
Patient Non-Adherence to Follow-up	Lack of understanding of their risk level and the importance of preventative care.	Clearly communicate the patient's risk status and what it means. Provide educational materials on self-care for feet. For high-risk patients, emphasize the importance of frequent monitoring to prevent serious complications.
Documentation Errors	Failure to record all components of the foot exam and the final risk classification in the patient's record.	Use a structured template or checklist within the electronic health record to ensure all parts of the examination (sensory, vascular, skin, musculoskeletal) and the final risk category are documented for each patient annually.[3]



# Best Practices and Protocols Protocol for Annual Diabetic Foot Examination

This protocol is based on the recommendations outlined in NICE guideline NG19, which informs the IND81 indicator.[3]

Objective: To identify and stratify the risk of developing diabetic foot complications.

#### Materials:

- 10g Monofilament
- Gloves
- Patient's medical record

#### Procedure:

- · Patient History:
  - Inquire about any previous foot ulcerations or amputations.[9]
  - Ask about neuropathic symptoms (e.g., numbness, tingling, burning) and vascular symptoms (e.g., claudication).[9][10]
  - Assess the patient's capacity for self-care, including their ability to inspect their own feet.
     [3][5]
- Foot Inspection:
  - Ask the patient to remove shoes and socks from both feet.
  - Inspect the skin for integrity, color, calluses, blisters, and signs of infection or inflammation.
     [6]
  - Examine foot structure for any deformities such as hammer toes, bunions, or Charcot arthropathy.[3][6]



- Check toenails for any conditions that may require intervention.[4]
- Neurological Assessment:
  - Use a 10g monofilament to test for protective sensation.
  - Apply the monofilament to several sites on the plantar surface of each foot (e.g., hallux, 1st, 3rd, and 5th metatarsal heads).
  - Inability to feel the monofilament at one or more sites indicates neuropathy (loss of protective sensation).[6][10]
- Vascular Assessment:
  - Palpate the dorsalis pedis and posterior tibial pulses in both feet.
  - Document if pulses are palpable or absent. Absent pulses are a key indicator of peripheral arterial disease and increased risk.[3][9]
- · Risk Classification and Documentation:
  - Based on the findings, classify the patient's risk according to the criteria in the table below.
  - Document the complete findings of the examination and the final risk classification in the patient's record.[3]
  - Develop and communicate a management plan, including the follow-up schedule and patient education.

### Data Presentation: IND81 Risk Classification Criteria

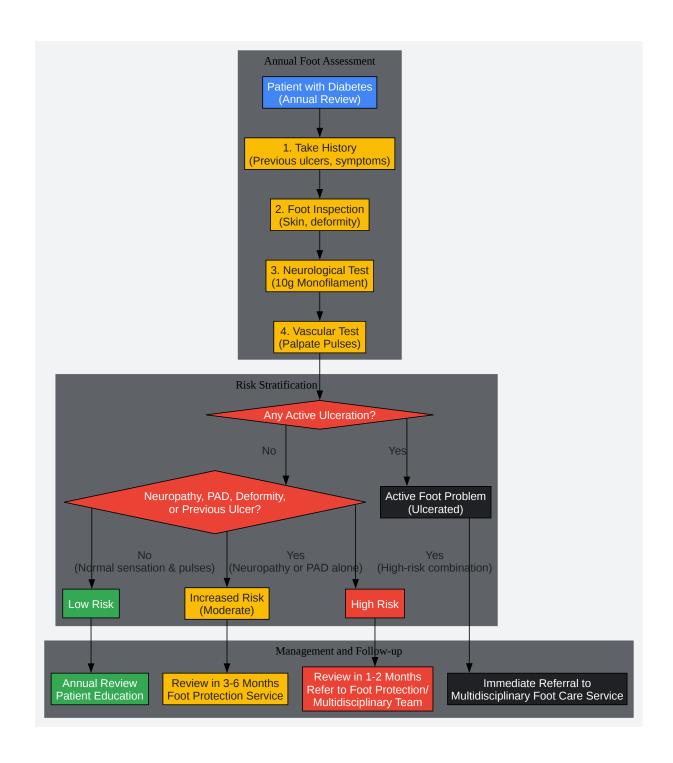


Risk Category	Neuropathy (10g Monofilament)	Peripheral Arterial Disease (Absent Pulses)	Deformity / Callus / Skin Changes	Previous Ulcer or Amputation
Low	No	No	No	No
Increased (Moderate)	Yes	No	No	No
No	Yes	No	No	
High	Yes	Yes	Any	No
Yes	No	Yes	No	
No	Yes	Yes	No	
Any	Any	Any	Yes	_
Ulcerated Foot	-	-	-	-
This table summarizes the core criteria for risk stratification as per NICE guidelines.[2][5]				

## **Visualization of Clinical Workflow**

Below is a diagram illustrating the clinical workflow for the annual diabetic foot assessment and risk stratification process according to the **IND81** indicator.





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Diabetic Foot Assessment and Risk Stratification Workflow (IND81)



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